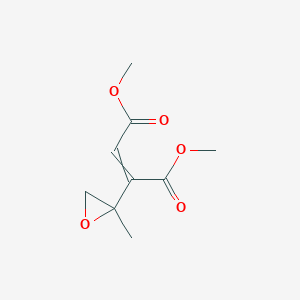
Dimethyl 2-(2-methyloxiran-2-yl)but-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(2-methyloxiran-2-yl)but-2-enedioate is a chemical compound belonging to the family of oxiranes, which are three-membered cyclic ethers containing an oxygen atom This compound is characterized by its unique structure, which includes a methyloxirane ring and a butenedioate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(2-methyloxiran-2-yl)but-2-enedioate typically involves the reaction of dimethyl maleate with an epoxidizing agent. One common method is the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), which facilitates the formation of the oxirane ring. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to optimize reaction conditions and improve efficiency. Catalysts and optimized reaction parameters are employed to enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(2-methyloxiran-2-yl)but-2-enedioate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Dimethyl 2-(2-methyloxiran-2-yl)but-2-enedioate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions involving epoxides.
Industry: Used in the production of polymers and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of Dimethyl 2-(2-methyloxiran-2-yl)but-2-enedioate involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, reacting with nucleophiles to form more stable products.
Comparison with Similar Compounds
Similar Compounds
Oxirane (Ethylene oxide): A simpler oxirane with similar reactivity but lacks the ester functionality.
Methyloxirane (Propylene oxide): Similar structure but with a methyl group instead of the ester group.
Dimethyl maleate: The precursor in the synthesis of Dimethyl 2-(2-methyloxiran-2-yl)but-2-enedioate, lacks the oxirane ring.
Uniqueness
This compound is unique due to the presence of both the oxirane ring and the ester groups, which confer distinct reactivity and potential for diverse chemical transformations. This combination makes it a valuable compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
64634-85-1 |
|---|---|
Molecular Formula |
C9H12O5 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
dimethyl 2-(2-methyloxiran-2-yl)but-2-enedioate |
InChI |
InChI=1S/C9H12O5/c1-9(5-14-9)6(8(11)13-3)4-7(10)12-2/h4H,5H2,1-3H3 |
InChI Key |
BNLOEIPUSZXVGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)C(=CC(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



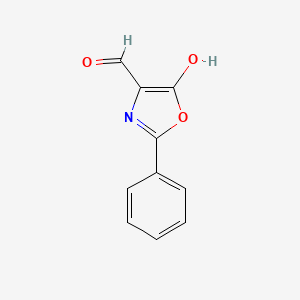
![2-[3-(5-Chlorothiophene-2-carbonyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14506475.png)
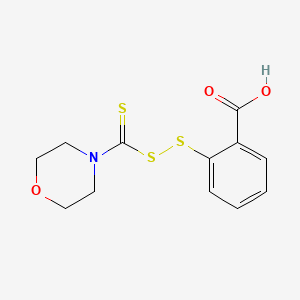

![1-[(1H-Inden-2-yl)methyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B14506481.png)
![2-(4-Methylphenyl)-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine](/img/structure/B14506482.png)
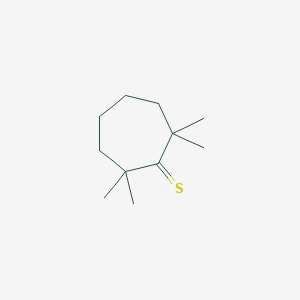

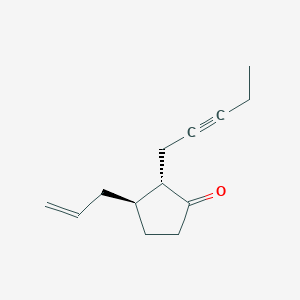
![N-[(4-Dodecylphenyl)methyl]naphthalen-1-amine](/img/structure/B14506511.png)


acetate](/img/structure/B14506523.png)
